Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride is a fluorinated organic compound characterized by its unique chemical structure, which includes a perfluorinated carbon chain and a fluorosulfonyl group. This compound is of significant interest due to its applications in various fields, including organic synthesis, chemical biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-2-(fluorosulfonyl)pentanoyl fluoride typically involves the introduction of a fluorosulfonyl group into a perfluorinated carbon chain. One common method is the direct fluorosulfonylation of perfluorinated precursors using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure the efficient incorporation of the fluorosulfonyl group into the perfluorinated carbon chain .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the perfluorinated carbon chain.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents and specific catalysts to proceed efficiently.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonyl fluorides, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can vary widely but may include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive fluorosulfonyl group.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes.
Industry: It is utilized in the production of advanced materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of perfluoro-2-(fluorosulfonyl)pentanoyl fluoride involves its reactive fluorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its use in enzyme inhibition and protein labeling, where it can modify specific amino acid residues, thereby altering the function of the target protein .
Vergleich Mit ähnlichen Verbindungen
- Perfluoro-1-butanesulfonyl fluoride
- Perfluoro-2-methyl-3-oxahexanoic acid
- Perfluorooctanoic acid
Comparison: Perfluoro-2-(fluorosulfonyl)pentanoyl fluoride is unique due to its specific combination of a perfluorinated carbon chain and a fluorosulfonyl group. This structure imparts distinct chemical properties, such as high stability and reactivity towards nucleophiles, which are not as pronounced in similar compounds. Additionally, its applications in enzyme inhibition and protein labeling set it apart from other fluorinated compounds .
Eigenschaften
Molekularformel |
C5F10O3S |
---|---|
Molekulargewicht |
330.10 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5,5-octafluoro-2-fluorosulfonylpentanoyl fluoride |
InChI |
InChI=1S/C5F10O3S/c6-1(16)2(7,19(15,17)18)3(8,9)4(10,11)5(12,13)14 |
InChI-Schlüssel |
NUADMSFQLMGZCG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.